molecular formula C8H12O2 B14157441 (4Z)-8-hydroxy-cyclooct-4-en-1-one CAS No. 57858-30-7

(4Z)-8-hydroxy-cyclooct-4-en-1-one

Cat. No.: B14157441
CAS No.: 57858-30-7
M. Wt: 140.18 g/mol
InChI Key: HSFVDEUFKLSKSB-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-cyclooctene-1-one is an organic compound characterized by a cyclooctene ring with a hydroxyl group and a ketone group. This compound is notable for its unique structure, which combines the reactivity of both hydroxyl and ketone functional groups within a strained cyclooctene ring. Such structural features make it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-cyclooctene-1-one typically involves the hydroxylation of cyclooctene derivatives. One common method is the photoisomerization of trans-cyclooctene followed by selective hydroxylation. This process can be carried out using a low-cost flow photoreactor setup . Another approach involves the functional derivatization of cyclooctenes, where 5-hydroxycyclooct-1-ene is prepared and subsequently oxidized to form the desired compound .

Industrial Production Methods: Industrial production of 2-Hydroxy-5-cyclooctene-1-one may involve large-scale photoisomerization and hydroxylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-cyclooctene-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of 2-keto-5-cyclooctene-1-one or 2-carboxy-5-cyclooctene-1-one.

    Reduction: Formation of 2-hydroxy-5-cyclooctanol.

    Substitution: Formation of various substituted cyclooctene derivatives.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-cyclooctene-1-one involves its reactivity towards various chemical reagents. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the ketone group can undergo electrophilic addition and condensation reactions. The strained cyclooctene ring also contributes to the compound’s reactivity by providing a unique conformational environment for chemical transformations .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-5-cyclooctene-1-one is unique due to the presence of both hydroxyl and ketone groups within a strained cyclooctene ring. This combination of functional groups and ring strain enhances its reactivity and makes it a versatile compound for various chemical and industrial applications.

Properties

CAS No.

57858-30-7

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(4Z)-8-hydroxycyclooct-4-en-1-one

InChI

InChI=1S/C8H12O2/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7,9H,3-6H2/b2-1-

InChI Key

HSFVDEUFKLSKSB-UPHRSURJSA-N

Isomeric SMILES

C/1CC(C(=O)CC/C=C1)O

Canonical SMILES

C1CC(C(=O)CCC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.